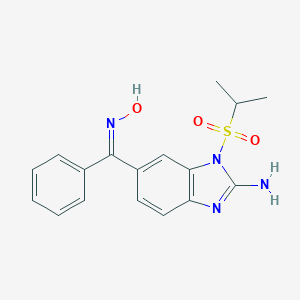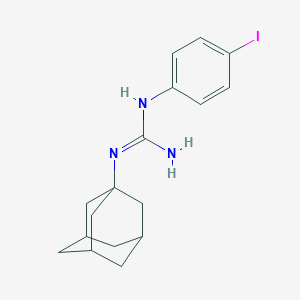
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine, also known as KW-6002, is a highly selective adenosine A2A receptor antagonist. It was first synthesized in 1995 by researchers at Kyowa Hakko Kogyo Co., Ltd. in Japan. Since then, it has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
作用机制
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine is a highly selective adenosine A2A receptor antagonist. Adenosine A2A receptors are G protein-coupled receptors that are primarily expressed in the brain, but also in other tissues such as the heart, lungs, and immune system. The activation of adenosine A2A receptors has been implicated in various physiological processes, including neurotransmitter release, inflammation, and cell proliferation.
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine blocks the activation of adenosine A2A receptors, which leads to a reduction in the downstream signaling pathways that are associated with the receptor. This, in turn, leads to the therapeutic effects of 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine in various diseases.
生化和生理效应
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to have several biochemical and physiological effects. In Parkinson's disease, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to improve motor function and reduce the side effects of levodopa. In Huntington's disease, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to reduce the toxicity of mutant huntingtin protein. In cancer, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to inhibit the growth and metastasis of various types of cancer cells.
实验室实验的优点和局限性
One of the main advantages of 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine for lab experiments is its high selectivity for adenosine A2A receptors. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors or pathways.
One of the limitations of 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine for lab experiments is its low solubility in water. This can make it difficult to administer the compound to cells or animals in a consistent and effective manner.
未来方向
There are several future directions for research on 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine. One area of research is to further investigate its potential therapeutic applications in Parkinson's disease, Huntington's disease, and cancer. Another area of research is to develop more effective methods for administering the compound to cells or animals. Finally, there is a need for more studies to investigate the long-term safety and efficacy of 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine in humans.
合成方法
The synthesis of 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine involves several steps. The starting material is 1-(4-iodophenyl)guanidine, which is reacted with 1-adamantylamine in the presence of a base to form the desired product. The purity of the compound is then improved by recrystallization. The overall yield of the synthesis is around 20%.
科学研究应用
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is Parkinson's disease. Adenosine A2A receptors are highly expressed in the basal ganglia, which is the region of the brain that is most affected by Parkinson's disease. 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to improve motor function and reduce the side effects of levodopa, which is the main treatment for Parkinson's disease.
In addition to Parkinson's disease, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has also been studied for its potential therapeutic applications in Huntington's disease and cancer. In Huntington's disease, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to reduce the toxicity of mutant huntingtin protein, which is the underlying cause of the disease. In cancer, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to inhibit the growth and metastasis of various types of cancer cells.
属性
CAS 编号 |
133985-85-0 |
|---|---|
产品名称 |
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine |
分子式 |
C17H22IN3 |
分子量 |
395.28 g/mol |
IUPAC 名称 |
2-(1-adamantyl)-1-(4-iodophenyl)guanidine |
InChI |
InChI=1S/C17H22IN3/c18-14-1-3-15(4-2-14)20-16(19)21-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H3,19,20,21) |
InChI 键 |
BNRDJYCVXAIEIV-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N=C(N)NC4=CC=C(C=C4)I |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)N=C(N)NC4=CC=C(C=C4)I |
其他 CAS 编号 |
133985-85-0 |
同义词 |
1-(4-iodophenyl)-3-(1-adamantyl)guanidine 1-(p-iodophenyl)-3-(1-adamantyl)guanidine I(125)-PIPAG N-(adamant-1-yl)-N'-(4-iodophenyl)guanidine PIPAG |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



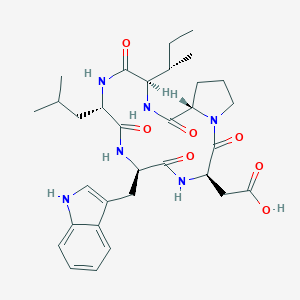
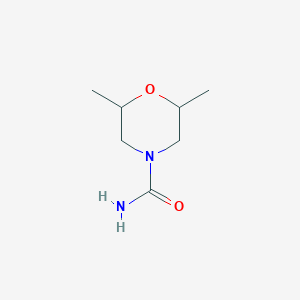
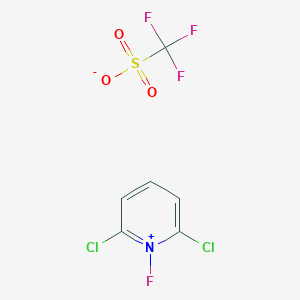
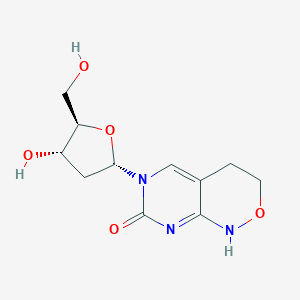
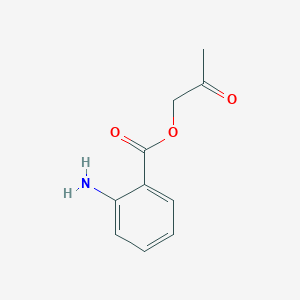
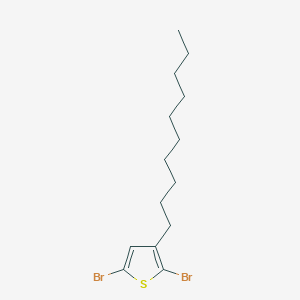
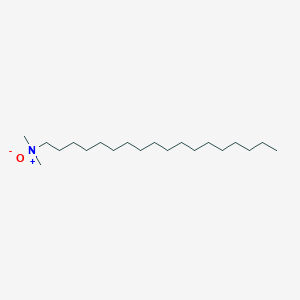
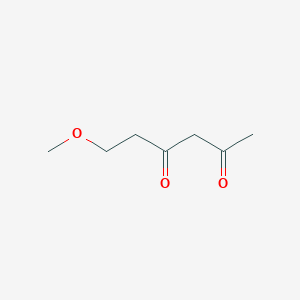
![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)

![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)

